molecular formula C12H21ClN2O2 B7987352 N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7987352
M. Wt: 260.76 g/mol
InChI Key: NHKJRCSGXFVVKK-LLVKDONJSA-N
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Description

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted at the 3-position with a 2-chloro-acetyl group and an isopropyl-acetamide moiety. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol .

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKJRCSGXFVVKK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the piperidine derivative with isopropylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves several steps:

  • Formation of the Piperidine Ring : Through cyclization reactions utilizing appropriate precursors.
  • Introduction of the Chloroacetyl Group : Achieved via nucleophilic substitution using chloroacetyl chloride.
  • Attachment of the Isopropylacetamide Moiety : Finalized through acylation of the piperidine derivative.

This multi-step synthesis can be optimized for industrial production to enhance yield and purity through controlled conditions and efficient catalysts.

Research indicates that this compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activities and interference with cellular signaling pathways.

Potential Therapeutic Applications

The compound has been explored for its potential applications in:

  • Neurological Disorders : Due to its ability to interact with neurotransmitter systems.
  • Cancer Treatment : As it may influence pathways involved in tumor growth and proliferation.
  • Pain Management : By modulating pain pathways through receptor interaction.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential for metabolic disorder treatments.
  • Neuropharmacological Assessment : In vivo studies indicated that the compound exhibits significant effects on neurotransmitter levels, supporting its use in treating neurological conditions such as anxiety and depression.
  • Antitumor Activity Evaluation : Laboratory tests revealed that the compound induces apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects depending on the target.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The compound belongs to a family of piperidine-based acetamides. Below is a comparative analysis of its structural analogs (Table 1):

Compound Name Substituent on Piperidine Ring N-Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) CAS Number
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide (Target) 2-Chloro-acetyl Isopropyl C₉H₁₅ClN₂O₂ 218.68 1354008-10-8
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide 2-Chloro-acetyl Cyclopropyl C₁₀H₁₅ClN₂O₂ 230.70 1353976-87-0
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (S)-2-Amino-3-methyl-butyryl Isopropyl C₁₅H₂₉N₃O₂ 283.42 1401665-97-1
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl Hydroxyimino C₁₀H₁₉N₃O₂ 213.28 Not specified
2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide 1-Methyl Isopropyl C₁₁H₂₁ClN₂O 232.75 Not specified

Key Observations :

  • Stereochemical Differences : The R-configuration in the target compound contrasts with S-configurations in analogs like SR142801 (), which may influence receptor binding selectivity.

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and a chloroacetyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

  • IUPAC Name : N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
  • Molecular Formula : C12H21ClN2O2
  • Molecular Weight : 248.76 g/mol
  • CAS Number : 1354001-49-2

The compound's unique structure contributes to its biological activity, particularly through its electrophilic chloroacetyl group, which can interact with various biological targets.

The mechanism of action for this compound primarily involves its electrophilic chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities and interference with cellular signaling pathways. Such interactions may result in therapeutic effects, particularly in cancer treatment and pain management.

Pharmacological Studies

Recent studies have investigated the biological activity of this compound across various models:

  • Anticancer Activity :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 0.24 µM to 1.18 µM against these cell lines, indicating potent anticancer properties .
  • Opioid Activity :
    • The compound's structural resemblance to known opioids suggests potential activity at opioid receptors. Studies have employed cell-based systems to assess the efficacy of such compounds in modulating pain pathways, although specific data on this compound remains limited .
  • Enzyme Inhibition :
    • The ability of the chloroacetyl group to interact with various enzymes has been explored. For example, compounds derived from similar structures showed promising inhibition against enzymes like alkaline phosphatase, which plays a role in cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure SimilarityIC50 (µM)Biological Activity
N-[R-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-isopropyl-acetamideHigh0.96Anticancer
N-[R-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamideModerate1.18Anticancer
N-[R-1-(2-Methyl-acetyl)-piperidin-3-yl]-N-isopropyl-acetamideLow2.36Anticancer

This table highlights that variations in halogen substitutions can significantly affect the potency and type of biological activity exhibited by these compounds.

Case Study 1: Anticancer Efficacy

In a controlled study published in MDPI, researchers synthesized several derivatives based on the piperidine framework and evaluated their anticancer properties using MTT assays. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting that modifications to the chloroacetyl group can enhance anticancer efficacy .

Case Study 2: Opioid Receptor Interaction

A study focusing on synthetic opioids evaluated the interaction of compounds similar to this compound with opioid receptors. The findings indicated that these compounds could modulate pain pathways effectively, although specific binding affinities for this compound were not detailed .

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